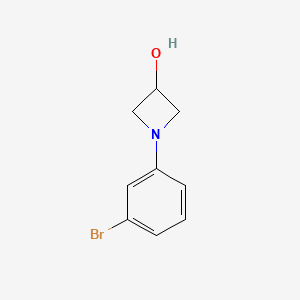

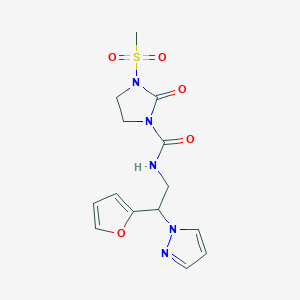

![molecular formula C12H16ClFN2O B2920481 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine CAS No. 2201998-51-6](/img/structure/B2920481.png)

5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis involving pyridine derivatives, including structures analogous to 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine, have been extensively studied. For instance, the reactions of caesium fluoroxysulphate with pyridine derivatives in various solvents have been shown to produce a mixture of products, such as 2-fluoropyridine and 2-pyridyl fluorosulphonate, indicating the potential for diverse chemical transformations involving halogenated pyridines (Stavber, Zupan, 1990). Additionally, the synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridines demonstrate the methoxydechlorination rates and activation compared to chloropyridines, suggesting the reactivity patterns that could be relevant to the subject compound (Camparini, Ponticelli, Tedeschi, 1975).

Fluorination Techniques

Selective fluorination techniques have been developed for pyridine derivatives, which could be applicable to the modification of this compound. These methods involve the use of Selectfluor in aqueous solution to achieve high yields and regioselectivities, demonstrating the potential for targeted modification of pyridine compounds (Zhou, Tian, Zhao, Dan, 2018).

Radiosynthesis and Ligand Development

The radiosynthesis of ligands targeting the α4β2 nicotinic acetylcholine receptor, such as 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)-vinyl)pyridine, highlights the application of halogenated pyridines in developing diagnostic and therapeutic agents. This process involves the synthesis from [11C]-methyl iodide, showcasing the utility of such compounds in medical research (Ravert, Zhang, Horti, Dannals, 2006).

Computational and Spectroscopic Analysis

Studies involving the spectroscopic analysis and computational simulations, such as the quantum chemical and molecular dynamic simulation studies on piperidine derivatives for corrosion inhibition on iron, provide insights into the electronic structure and reactivity of pyridine compounds. These studies can help predict the behavior and efficacy of similar compounds, including this compound, in various applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, Islam, 2016).

Herbicidal Activity

Research on the synthesis and herbicidal activity of pyridine derivatives, such as 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, demonstrates the potential agricultural applications of halogenated pyridines. These compounds have been shown to exhibit excellent herbicidal activities against various weeds, indicating the utility of similar compounds in developing new agrochemicals (Liu, Zhao, Wang, Li, Huang, Li, 2005).

Mécanisme D'action

Target of Action

Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, is known to depend on factors such as reaction conditions and the stability of the organoboron reagent .

Propriétés

IUPAC Name |

5-chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2O/c1-16-4-2-9(3-5-16)8-17-12-11(14)6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCHACXTOTTZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C(C=N2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)

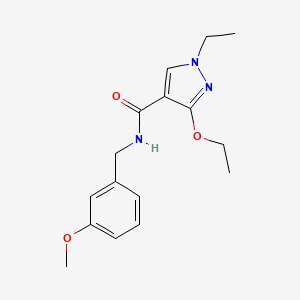

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)

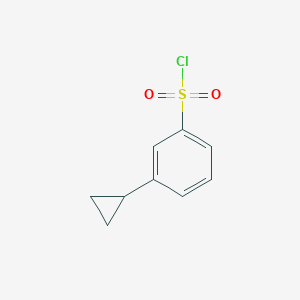

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)

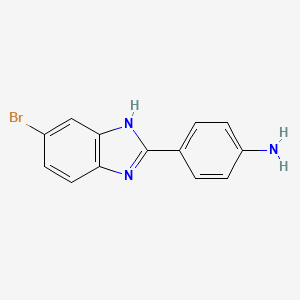

![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)

![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)

![8-{[benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2920419.png)